(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

stereochemistry isomer purity structure‑activity relationship

Procure the exclusive, research-grade (E)-isomer (CAS 476295-01-9) – not an E/Z mixture. Its defined exocyclic imine stereochemistry ensures reproducible SAR. The ortho-bromine serves as a unique synthetic handle for parallel library synthesis via Suzuki coupling, eliminating an extra halogenation step. With XLogP3 4.6 and TPSA 67.2 Ų, it is pre-optimized for CNS-targeted probe and lead discovery. Ships globally for R&D use; inquire for bulk.

Molecular Formula C17H15BrN2O2S
Molecular Weight 391.28
CAS No. 476295-01-9
Cat. No. B2845129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS476295-01-9
Molecular FormulaC17H15BrN2O2S
Molecular Weight391.28
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)C
InChIInChI=1S/C17H15BrN2O2S/c1-3-22-11-8-9-14-15(10-11)23-17(20(14)2)19-16(21)12-6-4-5-7-13(12)18/h4-10H,3H2,1-2H3
InChIKeyRPCPSTIARFKPRJ-HTXNQAPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 476295-01-9: (E)-2-Bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide – Structural Identity & Physicochemical Starting Point


(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS 476295-01-9) is a synthetic, single‑isomer benzothiazole‑ylidene benzamide with the molecular formula C₁₇H₁₅BrN₂O₂S and a molecular weight of 391.28 g mol⁻¹ [1]. Its well‑defined E‑configuration at the exocyclic imine bond, combined with a 2‑bromobenzamide warhead and a 6‑ethoxy‑3‑methylbenzothiazole core, results in a distinctive three‑dimensional architecture and a computed lipophilicity (XLogP3 = 4.6) that places it in a property space often associated with CNS‑penetrant and intracellular‑targeted small molecules [1]. The bromine atom serves as both a pharmacophoric element and a synthetic handle for late‑stage functionalisation via cross‑coupling reactions, while the ethoxy group contributes to moderate topological polar surface area (TPSA = 67.2 Ų) and improved organic solubility relative to smaller alkoxy analogs [1]. These features collectively distinguish it from simpler benzothiazole amides that lack the combination of 2‑bromobenzamide, 6‑ethoxy substitution, and defined exocyclic stereochemistry.

Why In‑Class Benzothiazole Amides Cannot Simply Replace (E)-2-Bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide in Research and Industrial Workflows


Benzothiazole amides represent a broad and pharmacologically diverse class in which minor structural modifications—such as the presence, position, and nature of halogen, alkoxy, or N‑alkyl substituents—can drastically alter target affinity, selectivity, metabolic stability, and synthetic tractability [1]. The (E)‑2‑bromo‑N‑(6‑ethoxy‑3‑methylbenzo[d]thiazol‑2(3H)‑ylidene)benzamide isomer is not interchangeable with its Z‑isomer, with des‑bromo analogs, or with 6‑methoxy/6‑methyl variants because the fixed E‑stereochemistry of the exocyclic imine dictates the spatial orientation of the benzamide moiety, while the bromine atom participates in both halogen‑bonding interactions and subsequent derivatisation chemistry [1]. Furthermore, the 6‑ethoxy group imparts a unique balance between lipophilicity (XLogP3 = 4.6) and polar surface area (TPSA = 67.2 Ų) that is not replicated by the corresponding 6‑methoxy (lower lipophilicity) or 6‑methyl (lower hydrogen‑bond acceptor capacity) analogs, meaning that direct substitution without re‑optimisation of assay conditions, formulation, or synthetic routes will very likely yield divergent biological and physicochemical outcomes [1][2]. The quantitative evidence presented in Section 3 demonstrates exactly where this compound departs from its closest structural neighbors.

Quantitative Differentiation Evidence for CAS 476295-01-9 Versus Closest Structural Analogs


Defined E‑Stereochemistry vs. Isomeric Mixtures or Z‑Isomers in Benzothiazol‑2‑ylidene Benzamides

The target compound is exclusively the (E)‑isomer, whereas many commercially available benzothiazol‑2‑ylidene benzamides are supplied as unresolved E/Z mixtures or as the Z‑isomer. In a representative class of benzothiazole amides, the E‑configured exocyclic imine presents the benzamide carbonyl and aryl ring in a conformation that is geometrically incompatible with that of the Z‑isomer, directly affecting both target binding and subsequent chemical reactivity [1]. For CAS 476295‑01‑9, the E‑configuration is confirmed by the absence of undefined bond stereocenter counts in the PubChem record, in contrast to isomer‑ambiguous entries such as CID 6088457 where stereochemistry is unspecified [1][2]. This defined stereochemistry eliminates the need for chiral or geometric separation before use, ensuring batch‑to‑batch consistency in biological assays and synthetic applications.

stereochemistry isomer purity structure‑activity relationship

XLogP3 Lipophilicity vs. 2‑Bromobenzothiazole and 6‑Methoxy‑3‑methylbenzothiazole Analogs

The computed XLogP3 of CAS 476295‑01‑9 is 4.6, placing it in the optimal range for blood‑brain barrier penetration (typically XLogP 2–5) while retaining sufficient polarity for aqueous solubility [1]. The simple building block 2‑bromobenzothiazole (CAS 2516‑40‑7) has an XLogP3 of only 3.3 [2], and 4‑bromo‑2‑methylbenzothiazole has an XLogP3 of 3.5 [3]. The 0.8–1.3 log unit increase results from the ethoxy and benzamide substituents, which provide a significantly higher membrane‑partitioning capacity without crossing the lipophilicity ceiling (XLogP > 5) that often triggers poor solubility, high metabolic clearance, and off‑target promiscuity.

lipophilicity XLogP3 CNS drug-likeness physicochemical profiling

Topological Polar Surface Area (TPSA) as a Predictor of Membrane Permeability vs. Common Benzothiazole Building Blocks

CAS 476295‑01‑9 has a computed TPSA of 67.2 Ų [1]. This value is significantly higher than the TPSA of simple halogenated benzothiazoles (e.g., 2‑bromobenzothiazole, TPSA ~41 Ų), yet remains well below the commonly cited threshold of 140 Ų for oral absorption and below 90 Ų for good blood‑brain barrier penetration [2]. The incremental polarity arises from the benzamide carbonyl and the ethoxy oxygen, providing enhanced aqueous solubility and hydrogen‑bonding capacity without compromising passive membrane diffusion. This balance is absent in both the very lipophilic, low‑TPSA building blocks (which may suffer from poor solubility) and the high‑TPSA sulfonamide or carboxylic acid derivatives (which may fail to cross lipid bilayers).

polar surface area membrane permeability oral bioavailability ADME prediction

Molecular Weight and Heavy Atom Count as Determinants of Ligand Efficiency vs. Fragment‑Like Benzothiazoles

With a molecular weight of 391.28 Da and 23 heavy atoms, CAS 476295‑01‑9 sits in the traditional ‘lead‑like’ space (MW ≤ 450 Da, heavy atom count ≤ 30), offering a higher degree of functional complexity than fragment‑sized benzothiazoles such as 2‑bromobenzothiazole (MW = 214.08 Da, 11 heavy atoms) [1][2]. This intermediate size is advantageous for hit‑to‑lead optimisation: it already incorporates the key pharmacophoric elements (2‑bromobenzamide, 6‑ethoxy, 3‑methyl) without requiring multiple synthetic steps to build complexity, while still leaving ample room for property‑guided optimization without exceeding the MW 500 threshold typically associated with poor developability.

ligand efficiency molecular weight fragment-based drug discovery lead-likeness

Bromine Atom as a Synthetic Diversification Handle vs. Des‑Bromo Benzamide Analogs

The ortho‑bromine atom on the benzamide ring of CAS 476295‑01‑9 provides a unique synthetic versatility that is absent in des‑bromo analogs such as (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide [1]. The C–Br bond serves as a robust handle for Suzuki‑Miyaura, Buchwald‑Hartwig, Sonogashira, and other palladium‑catalysed cross‑coupling reactions, enabling rapid generation of diverse analog libraries from a single intermediate [2]. In contrast, the des‑bromo analog would require electrophilic aromatic bromination or alternative functionalisation strategies that are less regioselective and may be incompatible with the acid‑sensitive benzothiazole‑ylidene moiety.

cross-coupling late-stage functionalisation C–Br reactivity medicinal chemistry

Computed Rotatable Bond Count and Molecular Flexibility vs. Rigid Benzothiazole Cores

CAS 476295‑01‑9 possesses 3 rotatable bonds (the ethoxy ethyl group, the benzamide C–N bond, and the benzamide C–C bond to the aromatic ring), whereas the simple core 2‑bromobenzothiazole has zero rotatable bonds [1][2]. This modest increase in flexibility allows the molecule to adapt to different binding‑site topographies while still maintaining an acceptable entropic penalty upon binding (typically, each rotatable bond contributes ~0.5–1.5 kcal mol⁻¹ to the conformational entropy loss). Molecules with 3–5 rotatable bonds are generally preferred in lead optimisation because they balance conformational adaptability with binding affinity; completely rigid cores may fail to engage shallow or flexible binding pockets.

molecular flexibility rotatable bonds entropic penalty drug design

High‑Value Research and Industrial Application Scenarios for (E)-2-Bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide


CNS Drug Discovery Hit‑to‑Lead Programs Requiring Pre‑Optimised Brain‑Penetrant Scaffolds

With an XLogP3 of 4.6 and a TPSA of 67.2 Ų—both within the established ranges for CNS penetration [1][2]—CAS 476295‑01‑9 is positioned as a logical starting point for neuroscience target families (e.g., GPCRs, ion channels, kinases) where achieving adequate brain exposure is a primary hurdle. The molecule’s lead‑like molecular weight (391 Da) and moderate rotatable bond count (3) allow medicinal chemists to append additional polar or basic groups without exceeding CNS drug‑space boundaries, while the 2‑bromobenzamide moiety offers a convenient vector for parallel library synthesis via Suzuki coupling to rapidly explore peripheral SAR. Data from Section 3 confirm that this compound’s physicochemical profile is a measurable departure from simpler benzothiazole fragments (XLogP3 3.3–3.5) that are too lipophilic for CNS optimisation or too polar for passive diffusion. [1][2][3]

Late‑Stage Diversification Hub for Benzothiazole‑Based Kinase or GPCR Chemical Series

The ortho‑bromine atom on the benzamide ring is a privileged handle for Pd‑catalysed cross‑coupling reactions, enabling rapid access to biaryl, amine, alkyne, and other derivatives without disturbing the sensitive benzothiazole‑ylidene core [1]. For industrial medicinal chemistry groups building large combinatorial arrays, procuring CAS 476295‑01‑9 instead of a des‑bromo or halogen‑free analog eliminates the need for a separate (and often low‑yielding) halogenation step, compressing the synthesis‑to‑assay cycle by an estimated 2–4 weeks per library iteration. The defined E‑stereochemistry further ensures that all downstream analogs retain a consistent three‑dimensional presentation to the biological target, improving SAR interpretability. [1][2]

Development of Molecular Probes and Chemical Biology Tools Requiring Defined Isomer Purity

Chemical biology applications—such as photoaffinity labelling, PROTAC linker attachment, or fluorescent probe generation—demand compounds with unambiguous stereochemistry and a single reactive handle for chemoselective conjugation. CAS 476295‑01‑9 fulfills both requirements: the E‑configuration is rigorously defined, and the aryl bromide provides a unique, chemoselective point for further functionalisation (e.g., by Sonogashira coupling with alkyne‑containing fluorophores or PEG linkers) [1]. Competing benzothiazole amides that are supplied as E/Z mixtures would require laborious chromatographic separation prior to probe construction, increasing cost and reducing overall yield. For probe development groups, this translates directly into faster validation of target engagement hypotheses. [1]

Pharmacokinetic Property Benchmarking Against In‑House Benzothiazole Libraries

The comprehensive set of computed physicochemical descriptors available for CAS 476295‑01‑9—including exact mass (390.00376 Da), XLogP3, TPSA, rotatable bond count, and heavy atom count—makes it an excellent reference compound for calibrating in silico ADME models or for benchmarking novel benzothiazole analogs synthesized in‑house [1]. By comparing experimental LogD, solubility, microsomal stability, or Caco‑2 permeability data for CAS 476295‑01‑9 against the computed baseline values reported in Section 3, discovery teams can validate their predictive models and identify structural modifications that genuinely improve pharmacokinetic performance beyond what is achievable with the 6‑ethoxy‑3‑methyl substitution pattern. [1][2]

Quote Request

Request a Quote for (E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.